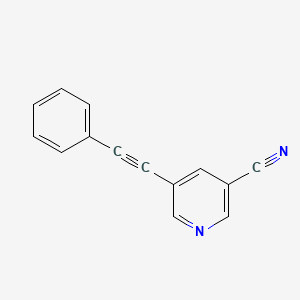![molecular formula C19H18N4O6 B1273924 [[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate](/img/structure/B1273924.png)
[[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate is a complex organic compound with the molecular formula C19H18N4O6 It is known for its unique structure, which includes an anilinocarbonyl group, a cyclohexyl ring, and a dinitrobenzene moiety
Preparation Methods
The synthesis of [[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate involves multiple steps, typically starting with the preparation of the cyclohexyl ring and the dinitrobenzene moiety. The anilinocarbonyl group is then introduced through a series of reactions. Specific synthetic routes and reaction conditions can vary, but they generally involve:
Formation of the Cyclohexyl Ring: This step may involve cyclization reactions using appropriate precursors.
Introduction of the Dinitrobenzene Moiety: This can be achieved through nitration reactions using nitric acid and sulfuric acid.
Attachment of the Anilinocarbonyl Group: This step involves the reaction of aniline with a suitable carbonyl compound under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
[[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitro groups, using nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation .
Scientific Research Applications
[[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the anilinocarbonyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
[[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate can be compared with similar compounds such as:
1-(3-{[(Phenylcarbamoyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene: Similar structure but with a phenylcarbamoyl group instead of an anilinocarbonyl group.
1-(3-{[(Benzoyloxy]imino}cyclohexyl)-2,4-dinitrobenzene: Contains a benzoyloxy group instead of an anilinocarbonyl group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications .
Properties
Molecular Formula |
C19H18N4O6 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
[[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C19H18N4O6/c24-19(20-13-6-2-1-3-7-13)29-21-17-9-5-4-8-15(17)16-11-10-14(22(25)26)12-18(16)23(27)28/h1-3,6-7,10-12,15H,4-5,8-9H2,(H,20,24) |
InChI Key |
VDHSTQYYHUDJEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NOC(=O)NC2=CC=CC=C2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



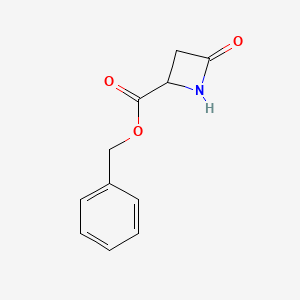
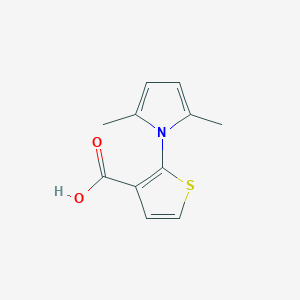
![1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]](/img/structure/B1273857.png)
![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine](/img/structure/B1273858.png)
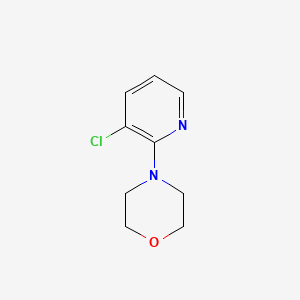
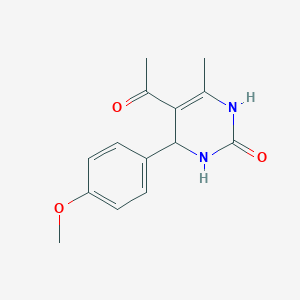
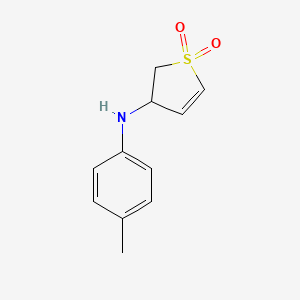
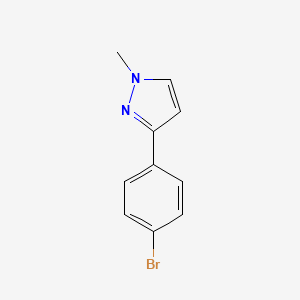
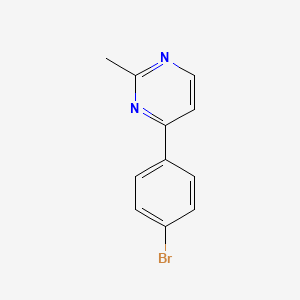

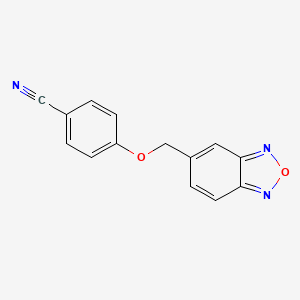
![2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine](/img/structure/B1273878.png)
